6-(Pyrrolidin-2-yl)quinoline
Overview
Description
6-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the 6-position. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the pyrrolidine ring enhances the compound’s pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-2-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the pyrrolidine ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base to form the quinoline core. The pyrrolidine ring can then be introduced via nucleophilic substitution or cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups.
Scientific Research Applications
6-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Quinoline: Shares the quinoline core but lacks the pyrrolidine ring, resulting in different pharmacokinetic properties.
Pyrrolidine: Contains the pyrrolidine ring but lacks the quinoline core, leading to different biological activities.
Quinoline derivatives: Compounds like chloroquine and mefloquine, which are used as antimalarial drugs, share structural similarities but have different substituents and pharmacological profiles.
Uniqueness: 6-(Pyrrolidin-2-yl)quinoline is unique due to the combination of the quinoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-pyrrolidin-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9,12,14H,2,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBYGJLVFNLHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587695 | |
Record name | 6-(Pyrrolidin-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860299-05-4 | |
Record name | 6-(Pyrrolidin-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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